molecular formula C11H19NO2 B1610295 Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 153789-13-0

Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B1610295
CAS No.: 153789-13-0
M. Wt: 197.27 g/mol
InChI Key: BWBYMNXVYXQBGF-UHFFFAOYSA-N
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Description

Tert-butyl 7-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs .

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule that contains both the nitrogen and carboxylic acid functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and the protection of the carboxylic acid group as a tert-butyl ester to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to other molecules, leading to unique biological effects. The pathways involved in its mechanism of action may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate lies in its specific arrangement of atoms and the presence of the nitrogen atom within the bicyclic ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYMNXVYXQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448786
Record name 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153789-13-0
Record name 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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